
1-(2-Methylcyclopropyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Methylcyclopropyl)propan-1-one” is a chemical compound with the CAS Number: 861543-58-0 . It has a molecular weight of 112.17 and is typically in liquid form . The IUPAC name for this compound is 1-(2-methylcyclopropyl)-1-propanone .
Molecular Structure Analysis
The InChI code for “1-(2-Methylcyclopropyl)propan-1-one” is 1S/C7H12O/c1-3-7(8)6-4-5(6)2/h5-6H,3-4H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(2-Methylcyclopropyl)propan-1-one” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not available from the search results.Applications De Recherche Scientifique
Ethylene Inhibition in Fruits and Vegetables
1-Methylcyclopropene's utility lies in its ability to inhibit ethylene, a natural plant hormone responsible for ripening and senescence. Research shows that 1-MCP treatment effectively delays ripening and extends the postharvest life of various fruits, including apples, avocados, bananas, and tomatoes, by modifying ethylene perception mechanisms. This application is crucial for commercial agriculture, as it helps in maintaining fruit quality during storage and transportation, thereby reducing losses and improving shelf life (Watkins, 2006; Blankenship & Dole, 2003).
Modulation of Postharvest Physiology
The application of 1-MCP has been shown to have diverse physiological effects on treated fruits and vegetables, ranging from delayed yellowing in citrus fruits, reduced chlorophyll degradation, and suppression of ethylene production. These effects contribute to maintaining the aesthetic and nutritional quality of produce, highlighting the chemical's versatility and potential for broad commercial application in the postharvest treatment of produce (Win et al., 2006).
Research Tool for Understanding Ethylene's Role
Beyond its commercial applications, 1-MCP serves as a valuable research tool in plant physiology. By inhibiting ethylene perception, scientists can study the myriad ways ethylene influences plant growth, ripening processes, and senescence. This has led to significant advancements in understanding ethylene's role in plant biology and the development of new technologies to manage its effects on a wide range of crops (Zhang et al., 2020).
Insights into Ethylene Signal Transduction
The differential response of fruits to 1-MCP treatment has also provided insights into the ethylene signal transduction pathways. For instance, studies have revealed that 1-MCP's effectiveness in delaying ripening varies among species, which can be attributed to differences in the ethylene biosynthetic and signal transduction pathways. This knowledge is crucial for tailoring postharvest treatments to specific crops for optimal quality preservation (Cin et al., 2006).
Safety and Hazards
The safety information for “1-(2-Methylcyclopropyl)propan-1-one” indicates that it is associated with several hazards. The compound has been assigned the signal word “Warning” and is associated with the hazard statements H226, H315, H319, and H335 . These statements correspond to flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Propriétés
IUPAC Name |
1-(2-methylcyclopropyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-7(8)6-4-5(6)2/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVFECJNBXXKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CC1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylcyclopropyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[(2S,3R)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide](/img/structure/B2670181.png)

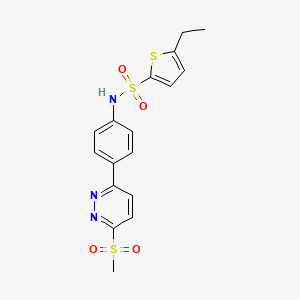
![6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2670184.png)
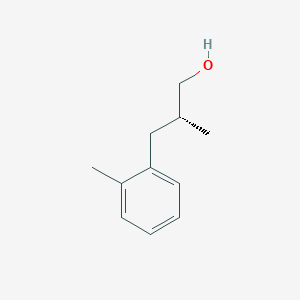
![(E)-5-bromo-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2670186.png)
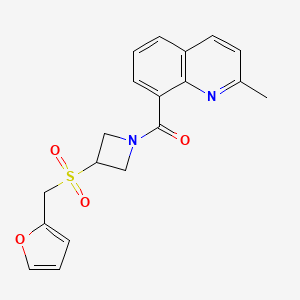
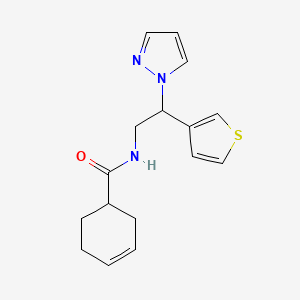
![(E)-2-(3-(2-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2670191.png)
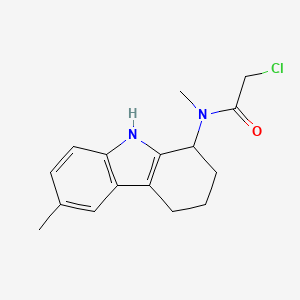
![2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2670195.png)
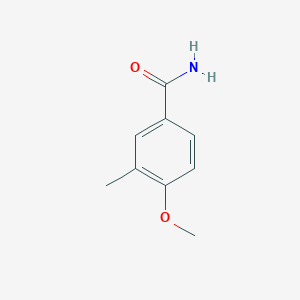
![1,4-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene](/img/structure/B2670197.png)
![3,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2670198.png)